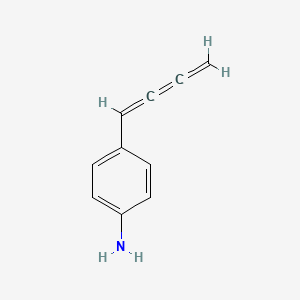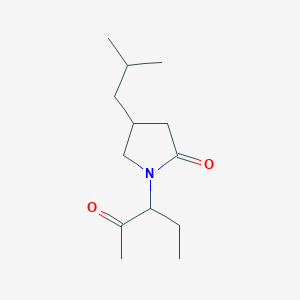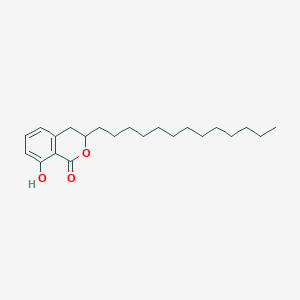
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is a compound that combines a phenolic structure with a pyridine ring. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The phenolic group is known for its antioxidant properties, while the pyridine ring is a common structure in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. For example, the use of more stable and readily available boron reagents can be advantageous in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Both the phenolic and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the nitro group on the pyridine ring results in the corresponding amine .
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its structure is similar to many pharmacologically active compounds, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Desulfo-4-hydroxy picosulfate monosodium salt: This compound also contains a phenolic group and a pyridine ring, but with different substituents.
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure but differ in their specific functional groups and biological activities.
Uniqueness
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is unique due to its combination of a phenolic group and a pyridine ring, which imparts both antioxidant properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
918409-68-4 |
|---|---|
Formule moléculaire |
C46H42N4O6 |
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)phenol;pyridin-2-amine |
InChI |
InChI=1S/3C12H10O2.2C5H6N2/c3*13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*6-5-3-1-2-4-7-5/h3*1-8,13-14H;2*1-4H,(H2,6,7) |
Clé InChI |
PCMIXBAZZBLQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)




![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)

